molecular formula C14H20O10 B561720 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose CAS No. 109525-53-3

1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose

Cat. No. B561720
CAS RN: 109525-53-3
M. Wt: 348.304
InChI Key: RNYYDTIQDTUDOI-RFQIPJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is a biochemical compound used in proteomics research . It is an indispensable compound in the biomedical sector and exhibits immense potential in pharmacological advancements . Its multifaceted role encompasses diverse drug formulations and comprehensive investigations pertaining to the treatment of specific ailments .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier’s photobromination is employed, followed by a radical reduction using tris (trimethylsilyl)silane.


Molecular Structure Analysis

The molecular formula of 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is C14H20O10 . Its average mass is 348.303 Da and its monoisotopic mass is 348.105652 Da . The structure contains a total of 44 bonds; 24 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The molecular formula of 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose is C14H20O10 . Its average mass is 348.303 Da and its monoisotopic mass is 348.105652 Da .

Future Directions

1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose exhibits immense potential in pharmacological advancements . Its role in diverse drug formulations and investigations related to the treatment of specific ailments suggests that it will continue to be a significant compound in the biomedical sector .

properties

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYDTIQDTUDOI-RFQIPJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653190
Record name 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose

CAS RN

109525-53-3
Record name 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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